molecular formula C8H4N4S B15070437 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile CAS No. 1346687-62-4

5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile

Cat. No.: B15070437
CAS No.: 1346687-62-4
M. Wt: 188.21 g/mol
InChI Key: BJZQKOJIPCYPEG-UHFFFAOYSA-N
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Description

5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile is a heterocyclic compound that contains both a thiadiazole and a nicotinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile typically involves the reaction of 2-amino-1,3,4-thiadiazole with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler analog that lacks the nicotinonitrile moiety.

    Nicotinonitrile: Contains the nicotinonitrile group but lacks the thiadiazole ring.

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Another derivative with different functional groups.

Uniqueness

5-(1,3,4-Thiadiazol-2-yl)nicotinonitrile is unique due to the combination of the thiadiazole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

1346687-62-4

Molecular Formula

C8H4N4S

Molecular Weight

188.21 g/mol

IUPAC Name

5-(1,3,4-thiadiazol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H4N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H

InChI Key

BJZQKOJIPCYPEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=NN=CS2)C#N

Origin of Product

United States

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